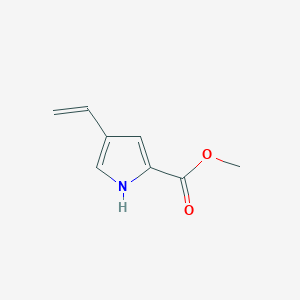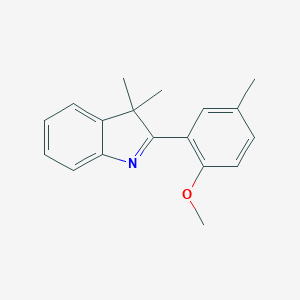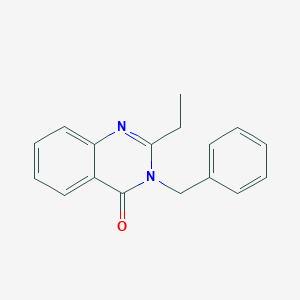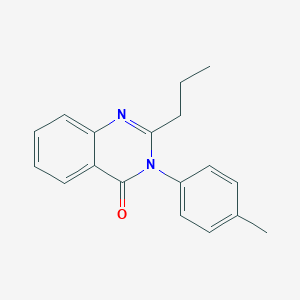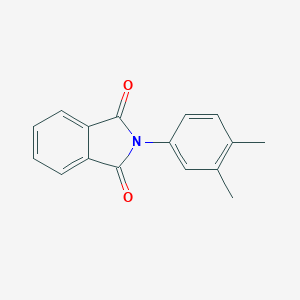
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is also known as thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects on developing fetuses. Despite its negative reputation, thalidomide has been found to have several therapeutic applications, particularly in the field of oncology.
作用机制
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is complex and involves several pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of several diseases. Thalidomide also modulates the activity of immune cells such as T cells and natural killer cells, leading to an anti-tumor effect. Additionally, thalidomide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects, including the modulation of the immune system, inhibition of angiogenesis, and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in several preclinical studies.
实验室实验的优点和局限性
One of the significant advantages of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its broad therapeutic potential. It has been found to have anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a promising drug candidate for the treatment of several diseases. However, thalidomide has several limitations for lab experiments, including its teratogenic effects and the need for high doses to achieve therapeutic effects.
未来方向
There are several future directions for the study of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of thalidomide analogs that have improved therapeutic properties and reduced side effects. Another direction is the investigation of thalidomide's mechanism of action in various diseases to identify new therapeutic targets. Additionally, the use of thalidomide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Conclusion:
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a chemical compound with unique properties that have gained significant attention in the field of scientific research. It has been found to have broad therapeutic potential, particularly in the field of oncology. Despite its negative reputation, thalidomide has several advantages and limitations for lab experiments, and there are several future directions for its study. Understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is essential for the development of new therapies and the advancement of scientific knowledge.
合成方法
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through several methods, including the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetic anhydride or acetic acid and requires high temperatures and pressure. The yield of the reaction is typically between 50-60%.
科学研究应用
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising drug candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
属性
CAS 编号 |
19357-31-4 |
|---|---|
产品名称 |
2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 |
InChI 键 |
FCEPCSYWHDFZMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



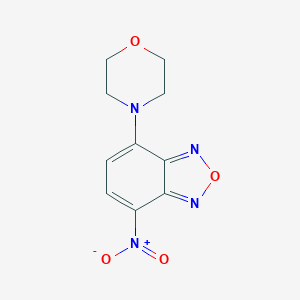
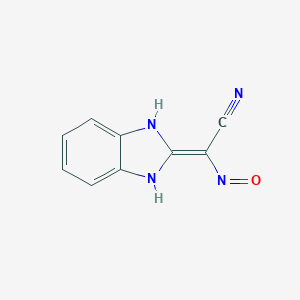
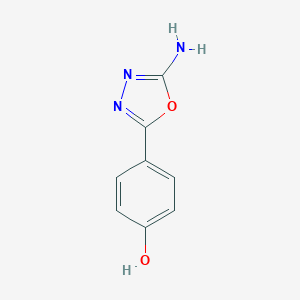

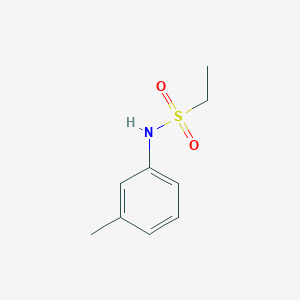
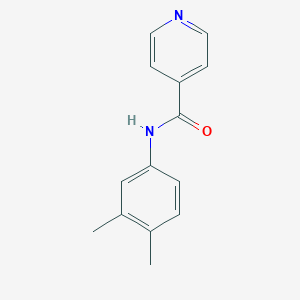

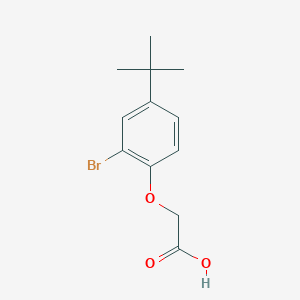
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
